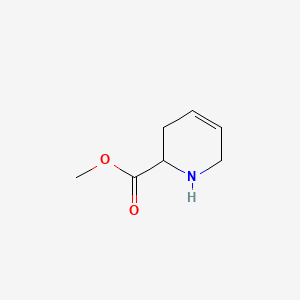

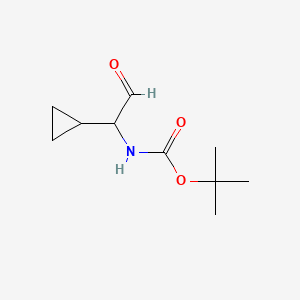

![molecular formula C9H13NO2 B588865 4-[(1R)-1-aminoethyl]-2-methoxyphenol CAS No. 134855-95-1](/img/structure/B588865.png)

4-[(1R)-1-aminoethyl]-2-methoxyphenol

Vue d'ensemble

Description

4-[(1R)-1-aminoethyl]-2-methoxyphenol, also known as 4-(1-aminoethyl)-2-methoxyphenol or 4-AEMP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of catecholamine, a group of neurotransmitters that play a crucial role in the nervous system. In

Mécanisme D'action

The mechanism of action of 4-[(1R)-1-aminoethyl]-2-methoxyphenolAEMP involves its interaction with the DAT protein. This compound binds to the DAT protein and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can have various effects on the nervous system, including changes in behavior, mood, and cognition.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-[(1R)-1-aminoethyl]-2-methoxyphenolAEMP are largely dependent on its interaction with the DAT protein. This compound has been shown to increase dopamine levels in the brain, which can have various effects on behavior and cognition. Additionally, 4-[(1R)-1-aminoethyl]-2-methoxyphenolAEMP has been shown to have potential applications in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by a loss of dopamine-producing neurons in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-[(1R)-1-aminoethyl]-2-methoxyphenolAEMP in lab experiments is its high affinity for the DAT protein, which allows for the study of dopamine signaling and regulation. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 4-[(1R)-1-aminoethyl]-2-methoxyphenolAEMP is its potential toxicity, which can be a concern in certain experimental settings.

Orientations Futures

There are several future directions for research involving 4-[(1R)-1-aminoethyl]-2-methoxyphenolAEMP. One potential area of study is the development of new DAT inhibitors for the treatment of Parkinson's disease and other neurological disorders. Additionally, further research is needed to understand the long-term effects of 4-[(1R)-1-aminoethyl]-2-methoxyphenolAEMP on the nervous system and its potential toxicity. Finally, the use of 4-[(1R)-1-aminoethyl]-2-methoxyphenolAEMP in combination with other compounds may lead to the development of new treatments for various neurological disorders.

Méthodes De Synthèse

The synthesis of 4-[(1R)-1-aminoethyl]-2-methoxyphenolAEMP involves the reaction between 4-[(1R)-1-aminoethyl]-2-methoxyphenolmethoxyphenol and 1-aminoethanol in the presence of a catalyst. This reaction results in the formation of 4-[(1R)-1-aminoethyl]-2-methoxyphenolAEMP, which can be purified through various methods such as column chromatography or recrystallization. The purity of the compound can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

4-[(1R)-1-aminoethyl]-2-methoxyphenolAEMP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter (DAT), a protein that plays a crucial role in the regulation of dopamine levels in the brain. 4-[(1R)-1-aminoethyl]-2-methoxyphenolAEMP has been used as a tool to study the regulation of DAT function and the effects of DAT inhibitors on dopamine signaling.

Propriétés

IUPAC Name |

4-[(1R)-1-aminoethyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,11H,10H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUOPHCFZGJEKT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101286547 | |

| Record name | 4-[(1R)-1-Aminoethyl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1R)-1-aminoethyl]-2-methoxyphenol | |

CAS RN |

134855-95-1 | |

| Record name | 4-[(1R)-1-Aminoethyl]-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134855-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1R)-1-Aminoethyl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

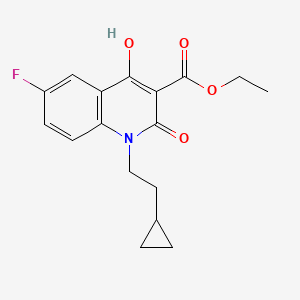

![2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B588792.png)

![{[(E)-2-Methoxyvinyl]oxy}benzene](/img/structure/B588799.png)